molecular formula C17H23BrN2O5 B1372220 (trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate CAS No. 1217743-30-0

(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B1372220
CAS No.: 1217743-30-0
M. Wt: 415.3 g/mol
InChI Key: FARCOZLSLVYHLJ-VXGBXAGGSA-N
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Description

(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C17H23BrN2O5 and its molecular weight is 415.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Acylation

  • The chemical has been used in the study of catalytic asymmetric acylation of alcohols, employing chiral diamines derived from (S)-proline. This process is significant in the field of organic synthesis, particularly in the creation of asymmetric molecules (Terakado & Oriyama, 2006).

Synthesis of Chiral Pyrrolidines

  • The compound has been applied in the enantioselective synthesis of chiral pyrrolidines, particularly in the context of developing efficient methods for creating these structures. Such syntheses are crucial for producing compounds with potential pharmaceutical applications (Chung et al., 2005).

Phosphonic Acid Analogues of Proline

  • This compound has been studied in the preparation of phosphonic acid analogues of proline and proline analogues, and their evaluation as inhibitors for specific enzymes. Such research contributes to understanding enzyme inhibition and the development of potential therapeutic agents (Qian et al., 2018).

Antibacterial Activity

  • Research has been conducted on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using this compound, and their evaluation for antimicrobial activity. Such studies are integral in the search for new antibacterial agents (Bogdanowicz et al., 2013).

Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

  • The compound has been used in synthesizing tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a scaffold for substituted piperidines. This research is relevant in creating diverse chemical structures for various applications (Harmsen et al., 2011).

Synthesis of Chimeras of Proline and Glutamate

  • It has been employed in the synthesis of chimeras of proline and glutamate, highlighting its role in creating complex molecules that could have implications in biochemistry and pharmacology (Kudryavtsev et al., 2006).

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(22)20-8-11(12(9-20)15(21)24-5)14-13(23-4)6-10(18)7-19-14/h6-7,11-12H,8-9H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCOZLSLVYHLJ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 3
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 6
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

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